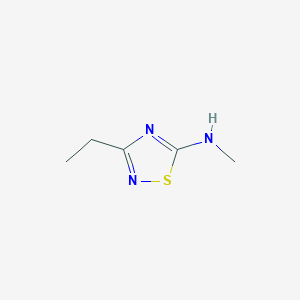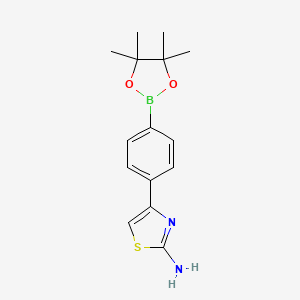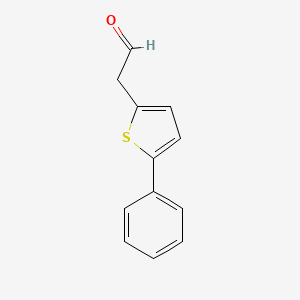![molecular formula C15H15FN2 B13475112 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of hydrazine and acetic acid/hydrochloric acid under reflux conditions to form the indole core . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens and nitrating agents are often used.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine can be compared with other similar compounds such as:
1-bis(4-fluorophenyl)methyl piperazine: This compound is used in the synthesis of various biologically active molecules and shares some structural similarities.
Flunarizine: Another compound with a fluorophenyl group, used as a calcium antagonist in medical applications.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15FN2 |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C15H15FN2/c16-13-4-1-11(2-5-13)10-18-8-7-12-3-6-14(17)9-15(12)18/h1-6,9H,7-8,10,17H2 |
InChI Key |
VHPGFYLMZIXPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
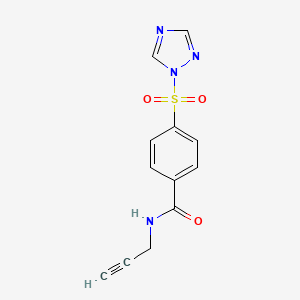

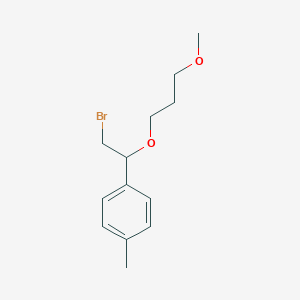
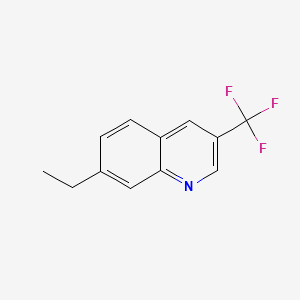
![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
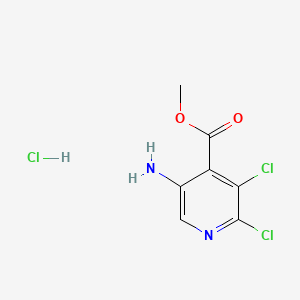

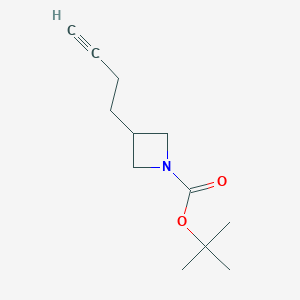
![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
